molecular formula C27H38O9 B1259882 junceellolide E

junceellolide E

Cat. No. B1259882
M. Wt: 506.6 g/mol
InChI Key: UTRRVFIPDVKXOZ-OAKUSQIHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

junceellolide E is a natural product found in Junceella fragilis with data available.

Scientific Research Applications

Isolation and Structural Elucidation

  • Junceellolides E-G were isolated from the gorgonian Junceella fragilis, exhibiting the briarane carbon skeleton. The structures of these metabolites were determined through extensive spectral analyses, including X-ray analysis for Junceellolide E (Sung et al., 2000).

Anti-HBV Activities

  • Briarane-type diterpenoids, including Junceellolides, were isolated from a gorgonian coral Ellisella sp., showing in vitro anti-HBV (Hepatitis B virus) activities. Junceellolide C, in particular, demonstrated significant reduction in HBV DNA, RNA, and antigen production, suggesting potential as an anti-HBV agent (Wu et al., 2020).

Cytotoxicity and Anti-inflammatory Activities

  • Seven new briarane-type diterpenes, frajunolides E-K, were isolated from Junceella fragilis. These compounds, along with known briaranes, were evaluated for cytotoxicity and in vitro anti-inflammatory activities, highlighting the potential therapeutic applications of these compounds (Liaw et al., 2008).

Inhibitory Effects on Hepatitis B Virus

  • Junceellolide B was identified as a potent inhibitor of Hepatitis B virus, showing a reduction in HBV DNA, RNA, and antigen production in infected cells. This suggests the potential use of Junceellolide B as a transcription inhibitor for cccDNA, offering a new avenue for anti-HBV drug development (Li et al., 2020).

Bioactive Diterpenoids in Gorgonian Corals

  • Briarane diterpenes, including Junceellolides, were isolated from various gorgonian corals like Junceella gemmacea, indicating the diverse bioactivity of these compounds in marine organisms. These studies primarily focused on structural elucidation and potential bioactivity of these diterpenes (Zhou et al., 2014).

Implications in Drug Discovery

  • The discovery and investigation of compounds like Junceellolide E contribute significantly to the field of drug research, enhancing our understanding of natural product chemistry and their potential therapeutic applications (Drews, 2000).

properties

Product Name

junceellolide E

Molecular Formula

C27H38O9

Molecular Weight

506.6 g/mol

IUPAC Name

[(1S,2R,3S,4R,7S,8Z,12R,13R,14S)-2,14-diacetyloxy-3-hydroxy-4,9,13-trimethyl-17-methylidene-5-oxo-6-oxatricyclo[11.4.0.03,7]heptadec-8-en-12-yl] propanoate

InChI

InChI=1S/C27H38O9/c1-8-22(30)35-20-11-9-14(2)13-21-27(32,16(4)25(31)36-21)24(34-18(6)29)23-15(3)10-12-19(26(20,23)7)33-17(5)28/h13,16,19-21,23-24,32H,3,8-12H2,1-2,4-7H3/b14-13-/t16-,19-,20+,21-,23+,24+,26+,27-/m0/s1

InChI Key

UTRRVFIPDVKXOZ-OAKUSQIHSA-N

Isomeric SMILES

CCC(=O)O[C@@H]1CC/C(=C\[C@H]2[C@@]([C@H](C(=O)O2)C)([C@@H]([C@@H]3[C@@]1([C@H](CCC3=C)OC(=O)C)C)OC(=O)C)O)/C

Canonical SMILES

CCC(=O)OC1CCC(=CC2C(C(C(=O)O2)C)(C(C3C1(C(CCC3=C)OC(=O)C)C)OC(=O)C)O)C

synonyms

junceellolide E

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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